2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline
Description
Chemical Structure and Properties
2-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline (CAS: 1260379-34-7) is a substituted aniline derivative with a pyrazole moiety linked via a methoxy group at the ortho position. Its molecular formula is C₁₂H₁₅N₃O, and it has a molecular weight of 217.27 g/mol . The compound features an electron-donating methoxy group and a hydrophobic ethyl-substituted pyrazole ring, which influence its electronic, steric, and solubility properties.
Synthetic Relevance
The ortho-substituted methoxy group is well-tolerated in reactions involving aniline derivatives, as demonstrated in studies where ortho-methoxy anisidine analogs showed enhanced stability and compatibility in multi-component syntheses . This positions the compound as a versatile intermediate in medicinal and agrochemical research.
Properties
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-10(7-8-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAONSNVIEUOBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Methoxylation: The methoxy group is introduced by reacting the pyrazole derivative with methanol in the presence of an acid catalyst.
Coupling with Aniline: The final step involves coupling the methoxylated pyrazole with aniline under basic conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like halides or sulfonates
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
Potential Research Applications
- Drug Discovery The pyrazole and aniline moieties have a range of biological activities, making it a candidate for drug development.
- Material Science The compound can be used in material science to create materials with unique electronic properties.
- Pharmacological Research It can be utilized to study anti-inflammatory and anticancer agents .
Several compounds share structural similarities with 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline. Variations in substituents can influence their biological activity and chemical reactivity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(1-methylpyrazolyl)aniline | Contains a methyl group on the pyrazole | Exhibits different lipophilicity and solubility |
| N-(3-(4-methoxyphenyl)-pyrazolyl)aniline | Substituted phenyl ring | Potentially enhanced anti-inflammatory properties |
| N-(4-(trifluoromethyl)phenyl)-pyrazole | Trifluoromethyl substitution | Unique electronic properties affecting reactivity |
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:
- Protein binding assays These assays determine the affinity of the compound for various proteins in the body.
- Cellular uptake studies These studies examine how effectively the compound is absorbed by cells.
- Metabolic profiling This analysis identifies the metabolites produced when the compound is broken down in the body.
- Enzyme inhibition assays These assays assess the compound's ability to inhibit specific enzymes.
Pyrazole Derivatives as Anti-inflammatory and Anticancer Agents
Recent research has expanded the use of pyrazole biomolecules as anti-inflammatory and anticancer agents . N-(1-{1-[4-nitrophen]-3-phephenyl-1 H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide showed potential against MCF7, SF-268, and NCI-H460 cell lines . N, N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline exhibited cytotoxic potential against Hep-2 and P815 cancer cell lines .
Structure-Activity Relationship
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituent groups, substitution positions, and linker chemistry. Below is a detailed analysis supported by molecular data and reactivity trends.
Positional Isomers: Ortho vs. Para Substitution
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline
- Molecular Formula : C₁₂H₁₅N₃O (identical to the target compound).
- Key Difference : Methoxy-pyrazole substitution at the para position of the aniline ring.
- Electronic Effects: The para-methoxy group exerts weaker electron-donating effects compared to ortho substitution, altering reaction kinetics in EAS or coupling reactions .
Target Compound vs. Para Isomer
Substituent Variations on the Pyrazole Ring
4-[(1-Methyl-1H-pyrazol-5-yl)methoxy]aniline
- Molecular Formula : C₁₁H₁₃N₃O.
- Key Difference : Methyl group instead of ethyl on the pyrazole nitrogen.
- Steric Effects: Smaller methyl group may enhance rotational freedom of the pyrazole ring, affecting binding interactions in biological targets .
Linker Modifications: Methoxy vs. Ethoxy
2-[2-(3-Methyl-1H-pyrazol-1-yl)ethoxy]aniline
- Molecular Formula : C₁₃H₁₅N₃O.
- Key Difference : Ethoxy linker instead of methoxy.
- Electron Density: Ethoxy is a stronger electron donor than methoxy, which could modulate aromatic ring reactivity .
Dkstatin-2 (N-ethyl-3-[(3-fluorophenyl)methoxy]-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline)
Structural and Reactivity Trends
Substituent Electronic Effects
- Electron-Donating Groups (EDG) : Ortho-methoxy groups enhance ring electron density, favoring electrophilic attacks at specific positions. For example, 3-fluoroaniline analogs showed regioselective borylation at ortho positions .
- Electron-Withdrawing Groups (EWG) : Trifluoromethoxy analogs (e.g., 4-(trifluoromethoxy)aniline) exhibit reduced EAS reactivity due to electron withdrawal, contrasting with the target compound’s EDG-driven behavior .
Biological Activity
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline is a compound featuring a pyrazole ring linked to an aniline moiety through a methoxy group. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure includes:
- An ethyl-substituted pyrazole ring
- A methoxy group attached to the aniline part
1. Antimicrobial Activity
Research has shown that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth. A study indicated that similar pyrazole compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation. For example, analogs of this compound were evaluated against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Ethyl-Pyrazole | MCF7 | 12.50 |
| 2-Ethyl-Pyrazole | HCT116 | 26.00 |
These findings suggest that modifications in the pyrazole structure can significantly enhance anticancer activity .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also notable. Compounds with similar structures have been reported to inhibit pro-inflammatory pathways, such as NF-kB signaling, which plays a crucial role in inflammation. In vitro studies demonstrated that some pyrazole derivatives could reduce inflammation markers in human cell lines by over 50% at concentrations below 50 µM .
The biological activity of this compound is likely mediated through several mechanisms:
Target Interaction: The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for tumor growth and inflammation, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) .
Gene Expression Modulation: There is evidence suggesting that these compounds can influence gene expression related to apoptosis and cell cycle regulation, contributing to their anticancer effects .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
Absorption: The lipophilicity introduced by the ethyl group on the pyrazole ring enhances absorption through biological membranes.
Distribution: Studies suggest that similar compounds exhibit good plasma protein binding and favorable distribution profiles in vivo .
Toxicity: While many pyrazole derivatives show low toxicity in mammalian cells, specific analogs have demonstrated cytotoxic effects at high concentrations, necessitating further investigation into their safety profiles .
Case Studies
A recent study examined a series of pyrazole derivatives for their anticancer activity against various cell lines. Among them, one compound showed a remarkable IC50 value of against NCI-H460 cells, indicating potent anticancer properties . Another study focused on the anti-inflammatory effects of pyrazoloquinazolines, where certain derivatives exhibited IC50 values as low as against inflammatory markers .
Q & A
Q. What are the key structural features and physicochemical properties of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline?
The compound has a molecular formula of C₁₂H₁₅N₃O , molecular weight 217.27 g/mol , and CAS identifier EN300-232574 . It features an aniline group linked via a methoxy bridge to a 1-ethyl-1H-pyrazole moiety. Key properties include a purity of ≥95% (commonly reported in laboratory-grade samples) and solubility in polar aprotic solvents like DMF or DMSO. Structural elucidation typically employs NMR (¹H/¹³C) and mass spectrometry .
Q. What synthetic routes are commonly employed for its preparation in laboratory settings?
A classical method involves nucleophilic aromatic substitution :
- Reacting 2-hydroxyaniline with 1-ethyl-1H-pyrazole-5-methanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
- Alternative routes include microwave-assisted synthesis for faster reaction kinetics, as seen in analogous tetrazole-aniline derivatives (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline), using optimized temperatures (80–120°C) and catalysts like molecular iodine .
Q. What safety precautions are recommended when handling this compound?
The compound is classified as a skin and eye irritant (Category 2/2A). Handling requires:
- PPE: Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: In cool, dry conditions to prevent degradation. Emergency protocols for spills include neutralization with inert adsorbents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent choice : Ethanol or THF for better solubility of intermediates .
- Catalyst loading : Adjusting Mitsunobu reagents (DIAD/PPh₃) to 1.2–1.5 equivalents minimizes side reactions .
- Temperature control : Microwave-assisted synthesis reduces reaction time (20–30 minutes vs. 12–24 hours) and improves yield by 10–15% in analogous compounds .
Q. What advanced spectroscopic techniques are employed for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted aniline derivatives) .
- X-ray crystallography : Resolves stereoelectronic effects in crystalline form, though limited by the compound’s propensity to form amorphous solids .
Q. How does the electronic nature of substituents influence its basicity and reactivity?
The methoxy group acts as an electron-donating substituent (+R effect), increasing the aniline’s basicity compared to unsubstituted analogs. This enhances nucleophilicity in reactions like diazotization or electrophilic aromatic substitution. In contrast, the pyrazole ring withdraws electron density via inductive effects, moderating reactivity .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, moisture control) .
- Computational modeling : DFT studies predict optimal reaction pathways and intermediate stability .
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline) to identify discrepancies .
Q. What role does this compound serve in synthesizing peptidomimetics or pharmaceutical intermediates?
It acts as a building block for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
